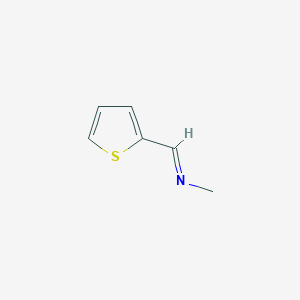
3-?Hydroxy-?4-?nitro-benzoic Acid Phenylmethyl Ester
概要
説明
3-?Hydroxy-?4-?nitro-benzoic Acid Phenylmethyl Ester is an organic compound that belongs to the class of esters It is derived from 3-Hydroxy-4-nitrobenzoic acid and benzyl alcohol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-?Hydroxy-?4-?nitro-benzoic Acid Phenylmethyl Ester typically involves the esterification of 3-Hydroxy-4-nitrobenzoic acid with benzyl alcohol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
3-?Hydroxy-?4-?nitro-benzoic Acid Phenylmethyl Ester can undergo various chemical reactions, including:
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 3-Hydroxy-4-nitrobenzoic acid and benzyl alcohol.
Reduction: 3-Amino-4-hydroxybenzoic acid benzyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-?Hydroxy-?4-?nitro-benzoic Acid Phenylmethyl Ester has several applications in scientific research:
作用機序
The mechanism of action of 3-?Hydroxy-?4-?nitro-benzoic Acid Phenylmethyl Ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can also be hydrolyzed to release the active acid form, which can further participate in biochemical pathways .
類似化合物との比較
Similar Compounds
3-Hydroxy-4-nitrobenzoic acid: The parent compound, which lacks the benzyl ester group.
4-Hydroxy-3-nitrobenzoic acid: An isomer with the hydroxyl and nitro groups in different positions.
3-Amino-4-hydroxybenzoic acid: A reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
3-?Hydroxy-?4-?nitro-benzoic Acid Phenylmethyl Ester is unique due to the presence of both the nitro and ester functional groups, which confer distinct chemical reactivity and potential biological activities. The benzyl ester group also enhances the compound’s lipophilicity, which can affect its solubility and interaction with biological membranes .
特性
分子式 |
C14H11NO5 |
|---|---|
分子量 |
273.24 g/mol |
IUPAC名 |
benzyl 3-hydroxy-4-nitrobenzoate |
InChI |
InChI=1S/C14H11NO5/c16-13-8-11(6-7-12(13)15(18)19)14(17)20-9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
InChIキー |
KFIAJZHABCPMKL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetic acid](/img/structure/B8714415.png)


![1'-(tert-Butyl)-4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(1'H)-one hydrochloride](/img/structure/B8714431.png)










